1,7-Dimethylcyclodeca-1,4,7-triene

Description

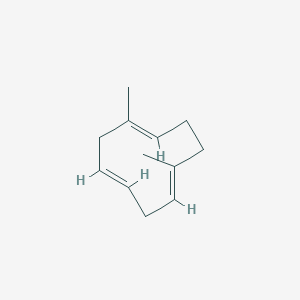

Structure

3D Structure

Properties

Molecular Formula |

C12H18 |

|---|---|

Molecular Weight |

162.27 g/mol |

IUPAC Name |

(1E,4E,7E)-1,7-dimethylcyclodeca-1,4,7-triene |

InChI |

InChI=1S/C12H18/c1-11-7-4-3-5-8-12(2)10-6-9-11/h3-4,8-9H,5-7,10H2,1-2H3/b4-3+,11-9+,12-8+ |

InChI Key |

HJFJPKDXNZHKGG-LFVGHESCSA-N |

SMILES |

CC1=CCC=CCC(=CCC1)C |

Isomeric SMILES |

C/C/1=C\C/C=C/C/C(=C/CC1)/C |

Canonical SMILES |

CC1=CCC=CCC(=CCC1)C |

Synonyms |

(E,E,E)-1,7-dimethylcyclodeca-1,4,7-triene pregeijerene B |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1,7-Dimethylcyclodeca-1,4,7-triene has the molecular formula and is characterized by a unique cyclodecatriene structure. Its chemical structure can be represented as follows:

Agricultural Applications

1. Herbivore-Induced Plant Volatiles (HIPVs)

Research indicates that pregeijerene plays a crucial role as a herbivore-induced plant volatile. It is released by plants in response to herbivore attacks and serves to attract entomopathogenic nematodes (EPNs), which are beneficial for controlling root pests. A study demonstrated that the application of pregeijerene increased the mortality of beetle larvae (Diaprepes abbreviatus) by attracting EPNs in citrus orchards. The optimal dosage for attracting nematodes was found to be 8 ng/µl .

2. Biopesticide Development

The use of pregeijerene as a biopesticide is gaining attention due to its ability to enhance pest control without the adverse effects associated with traditional pesticides. Field applications of isolated pregeijerene resulted in significantly higher mortality rates of root weevils compared to control groups . This suggests that pregeijerene can be effectively utilized in integrated pest management strategies.

1. Antimicrobial Properties

Pregeijerene has shown potential antimicrobial activity against various pathogens. In studies involving extracts from plants containing pregeijerene, it exhibited moderate activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as significant inhibition of Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported at 1.2 μg/mL and 1.9 μg/mL respectively .

2. Cytotoxic Effects

In vitro studies have also assessed the cytotoxic effects of pregeijerene on cancer cell lines. It demonstrated notable cytotoxicity against MCF-7 cells with an IC50 value of 6.43 μM, indicating its potential for further development in cancer therapeutics .

Case Studies

Case Study 1: Citrus Orchards

In a controlled field experiment, citrus roots were treated with isolated pregeijerene to evaluate its effectiveness in attracting EPNs and reducing pest populations. The results showed that larvae buried with purified pregeijerene experienced over threefold higher mortality rates than those treated with solvent controls. This study underscores the practical application of pregeijerene in enhancing biological pest control methods .

Case Study 2: Antimicrobial Testing

A series of tests were conducted on extracts containing pregeijerene from various plant species to assess their antimicrobial properties. The results indicated that while all tested extracts exhibited some level of antimicrobial activity, those containing higher concentrations of pregeijerene showed significantly improved efficacy against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What analytical methods are recommended for structural elucidation and quantification of 1,7-dimethylcyclodeca-1,4,7-triene in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for identifying and quantifying this triene. NMR (¹H and ¹³C) is essential for confirming the positions of double bonds and methyl groups, particularly due to its stereochemical complexity (e.g., E,E,E configuration) . For quantification, GC-MS with internal standards (e.g., deuterated analogs) improves accuracy in volatile organic compound (VOC) analysis .

Q. How does environmental variability influence the biosynthesis of 1,7-dimethylcyclodeca-1,4,7-triene in Juniperus species?

Biosynthesis is influenced by genetic factors (e.g., species-specific enzyme expression) and environmental stressors (e.g., herbivory, soil composition). Co-occurrence with germacrane-type sesquiterpenoids like 8-α-acetoxyhedycaryol suggests shared precursors in the mevalonate pathway . Controlled hydroponic experiments with simulated herbivore damage (e.g., jasmonic acid treatment) can isolate environmental triggers .

Advanced Research Questions

Q. What experimental designs are optimal for studying the tri-trophic role of 1,7-dimethylcyclodeca-1,4,7-triene in attracting entomopathogenic nematodes (EPNs)?

Field-based bioassays using synthetic analogs at varying doses (e.g., 0.1–10 ng/μL) can establish dose-response relationships for EPN attraction (e.g., Steinernema riobrave and Heterorhabditis indica) . Factorial designs should control for soil type, microbial activity, and competing volatiles. Real-time VOC sampling (e.g., SPME fibers) paired with nematode mortality assays in citrus root zones provides ecological validity .

Q. How can contradictory reports about the structure and nomenclature of 1,5- vs. 1,7-dimethylcyclodeca-1,4,7-triene be resolved?

Discrepancies arise from isomerization during extraction or analytical misassignment. High-resolution NMR (e.g., 2D-COSY, NOESY) and ozonolysis fragmentation studies can differentiate double bond positions . For example, ozonolysis at controlled ozone fluxes (4–7 mmol/min) selectively cleaves double bonds, aiding structural confirmation . Collaborative validation via spectral databases (e.g., NIST Chemistry WebBook) is recommended .

Q. What statistical approaches are suitable for analyzing the ecological impact of 1,7-dimethylcyclodeca-1,4,7-triene in multi-species soil communities?

Multivariate analyses (e.g., PERMANOVA, NMDS) can assess shifts in nematode community composition post-VOC exposure. Survival analysis (Kaplan-Meier curves) quantifies herbivore larval mortality rates, while generalized linear mixed models (GLMMs) account for spatial heterogeneity in field trials . Meta-analyses of cross-species studies (e.g., citrus, blueberry) may reveal conserved defense mechanisms .

Methodological Challenges and Solutions

Q. How can researchers mitigate interference from co-eluting compounds during GC-MS analysis of 1,7-dimethylcyclodeca-1,4,7-triene?

Use polar capillary columns (e.g., DB-WAX) for better resolution of sesquiterpenes. Pre-purification via silica gel chromatography or preparative HPLC reduces matrix effects. Spectral deconvolution software (e.g., AMDIS) and retention index matching (e.g., using n-alkanes) improve peak identification .

Q. What in vitro assays are effective for probing the biosynthetic enzymes involved in 1,7-dimethylcyclodeca-1,4,7-triene production?

Radiolabeled precursor feeding (e.g., ¹⁴C-mevalonate) in Juniperus cell cultures, coupled with enzyme inhibition studies (e.g., fosmidomycin for MEP pathway blockade), can identify rate-limiting steps . Heterologous expression of candidate terpene synthases in E. coli or yeast validates enzymatic activity .

Data Interpretation and Knowledge Gaps

Q. Why do some studies report weak or inconsistent EPN attraction to 1,7-dimethylcyclodeca-1,4,7-triene?

Context-dependent effects, such as soil pH or microbial degradation of the compound, may reduce bioavailability. Microcosm experiments with sterile vs. non-sterile soil can isolate biotic interactions . Synergistic effects with other HIPVs (herbivore-induced plant volatiles) should be tested via binary VOC mixtures .

Q. What molecular dynamics (MD) simulations are applicable to study the stability of 1,7-dimethylcyclodeca-1,4,7-triene in different solvents?

All-atom MD simulations (e.g., GROMACS) with force fields like GAFF2 can model conformational changes in aqueous vs. lipid environments. Solvent-accessible surface area (SASA) calculations predict aggregation tendencies, relevant for field application formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.